molecular formula C6H8ClNO B025358 4-(Chloromethyl)-3,5-dimethylisoxazole CAS No. 19788-37-5

4-(Chloromethyl)-3,5-dimethylisoxazole

Cat. No. B025358
CAS RN: 19788-37-5
M. Wt: 145.59 g/mol
InChI Key: NIFAUKBQIAURIM-UHFFFAOYSA-N
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Patent
US07727997B2

Procedure details

4-Chloromethyl-3,5-dimethylisoxazole (700 mg, 4.8 mmol) is suspended in concentrated aqueous ammonia at 20-25 degrees C., and vigorously stirred overnight. The reaction mixture is extracted with isopropyl alcohol/chloroform (10/90, 2×). The combined organic phases are concentrated under nitrogen flow. The residue is purified by flash chromatography methanol/methylene chloride (5-20%, 1% triethylamine) to give the title compound, MR (CDCl3, 300 MHz) delta3.62, 2.37, 2.29, and 1.44.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[C:4]([CH3:9])=[N:5][O:6][C:7]=1[CH3:8].[NH3:10]>>[NH2:10][CH2:2][C:3]1[C:4]([CH3:9])=[N:5][O:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
ClCC=1C(=NOC1C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
vigorously stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with isopropyl alcohol/chloroform (10/90, 2×)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases are concentrated under nitrogen flow
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography methanol/methylene chloride (5-20%, 1% triethylamine)

Outcomes

Product
Name
Type
product
Smiles
NCC=1C(=NOC1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.